molecular formula C13H18OS B15328061 3-Methyl-1-((2-methylbenzyl)thio)butan-2-one

3-Methyl-1-((2-methylbenzyl)thio)butan-2-one

Cat. No.: B15328061
M. Wt: 222.35 g/mol
InChI Key: JKFLCSPCOWAMKK-UHFFFAOYSA-N
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Description

3-Methyl-1-((2-methylbenzyl)thio)butan-2-one is an organic compound with the molecular formula C13H18OS and a molecular weight of 222.35 g/mol . It is characterized by the presence of a thioether group and a ketone functional group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-((2-methylbenzyl)thio)butan-2-one typically involves the reaction of 3-methyl-2-butanone with 2-methylbenzylthiol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors and other advanced techniques may be employed to ensure consistent product quality and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-((2-methylbenzyl)thio)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-1-((2-methylbenzyl)thio)butan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Methyl-1-((2-methylbenzyl)thio)butan-2-one involves its interaction with molecular targets through its functional groups. The ketone group can participate in hydrogen bonding and other interactions, while the thioether group can undergo oxidation or substitution reactions, affecting the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C13H18OS

Molecular Weight

222.35 g/mol

IUPAC Name

3-methyl-1-[(2-methylphenyl)methylsulfanyl]butan-2-one

InChI

InChI=1S/C13H18OS/c1-10(2)13(14)9-15-8-12-7-5-4-6-11(12)3/h4-7,10H,8-9H2,1-3H3

InChI Key

JKFLCSPCOWAMKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSCC(=O)C(C)C

Origin of Product

United States

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